molecular formula C21H21NO3 B12886464 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid CAS No. 90034-34-7

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid

Cat. No.: B12886464
CAS No.: 90034-34-7
M. Wt: 335.4 g/mol
InChI Key: IAQGJFMRQSQNIR-UHFFFAOYSA-N
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Description

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid is a complex organic compound with a unique structure that includes a quinoline core, a pentylphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Pentylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction, where the quinoline core is alkylated with a pentylphenyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinoline core to a dihydroquinoline or tetrahydroquinoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the pentylphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-2-(4-methylphenyl)-1,4-dihydroquinoline-6-carboxylic acid
  • 4-Oxo-2-(4-ethylphenyl)-1,4-dihydroquinoline-6-carboxylic acid
  • 4-Oxo-2-(4-propylphenyl)-1,4-dihydroquinoline-6-carboxylic acid

Uniqueness

4-Oxo-2-(4-pentylphenyl)-1,4-dihydroquinoline-6-carboxylic acid is unique due to the presence of the pentylphenyl group, which imparts distinct physicochemical properties and biological activities compared to its analogs

Properties

CAS No.

90034-34-7

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

4-oxo-2-(4-pentylphenyl)-1H-quinoline-6-carboxylic acid

InChI

InChI=1S/C21H21NO3/c1-2-3-4-5-14-6-8-15(9-7-14)19-13-20(23)17-12-16(21(24)25)10-11-18(17)22-19/h6-13H,2-5H2,1H3,(H,22,23)(H,24,25)

InChI Key

IAQGJFMRQSQNIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=CC(=C3)C(=O)O

Origin of Product

United States

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